

5-Methyl-2-Furoyl Azide: A Comprehensive Technical Guide for Advanced Research

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Compound of Interest

Compound Name: 5-Methylfuran-2-carbonyl azide

CAS No.: 64968-30-5

Cat. No.: B3371241

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Foreword

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of novel functional groups and scaffolds is paramount to accessing new chemical space and unlocking improved pharmacological profiles. Among the diverse array of reactive intermediates, acyl azides stand out for their versatile reactivity, most notably in the Curtius rearrangement, which provides a gateway to a variety of nitrogen-containing functionalities. This guide focuses on a specific yet under-documented acyl azide, 5-methyl-2-furoyl azide. While a dedicated CAS number for this compound remains elusive in common chemical databases, its synthesis and potential applications can be confidently extrapolated from the well-established chemistry of its constituent parts: the 5-methyl-2-furoic acid backbone and the acyl azide functional group. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a robust framework for the synthesis, handling, and strategic utilization of this promising chemical entity.

Compound Identification and Physicochemical Properties

As of the latest revision of this guide, a specific CAS (Chemical Abstracts Service) registry number for 5-methyl-2-furoyl azide has not been assigned. However, based on its constituent precursor, 5-methyl-2-furoic acid, we can deduce its fundamental properties.

Property	Value	Source
Molecular Formula	C ₆ H ₅ N ₃ O ₂	Deduced
Molecular Weight	151.125 g/mol	Calculated
Appearance	Expected to be a colorless to pale yellow oil or low-melting solid	Analogy to other acyl azides
Solubility	Expected to be soluble in a wide range of organic solvents (e.g., acetone, acetonitrile, THF, DCM) and insoluble in water.	Analogy to other acyl azides

The molecular formula is derived from 5-methyl-2-furoic acid (C₆H₆O₃) by replacing the hydroxyl group (-OH) with an azide group (-N₃), resulting in the net subtraction of one hydrogen and one oxygen atom and the addition of three nitrogen atoms. The molecular weight is calculated based on the atomic weights of the constituent elements.

Synthesis of 5-Methyl-2-Furoyl Azide

The synthesis of 5-methyl-2-furoyl azide originates from its corresponding carboxylic acid, 5-methyl-2-furoic acid. The conversion of a carboxylic acid to an acyl azide is a well-established transformation in organic chemistry, with several reliable methods available.^{[1][2][3][4]} The choice of method often depends on the scale of the reaction, the sensitivity of the starting material, and the desired purity of the product.

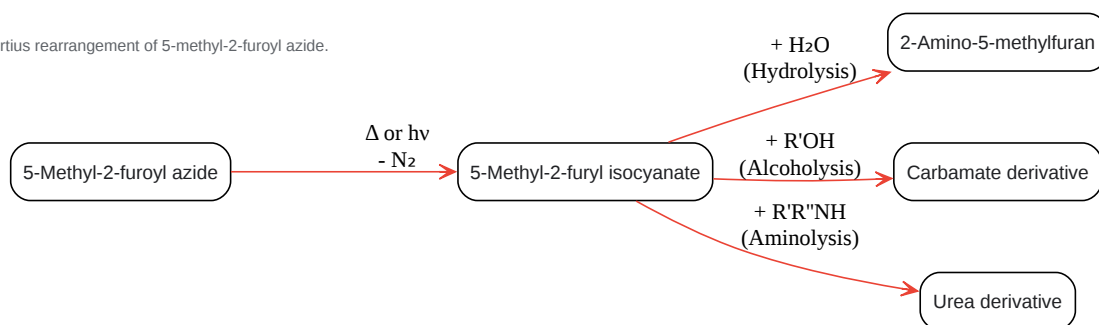
Recommended Synthetic Protocol: One-Pot Synthesis from 5-Methyl-2-Furoic Acid

This protocol is adapted from general methods for the direct conversion of carboxylic acids to acyl azides, offering a mild and efficient one-pot procedure that avoids the isolation of a more

reactive acyl chloride intermediate.[2][3][4]

Reaction Scheme:

Figure 2. Curtius rearrangement of 5-methyl-2-furoyl azide.



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Sources

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- To cite this document: BenchChem. [5-Methyl-2-Furoyl Azide: A Comprehensive Technical Guide for Advanced Research]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3371241/docs#5-methyl-2-furoyl-azide-a-comprehensive-technical-guide-for-advanced-research]

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